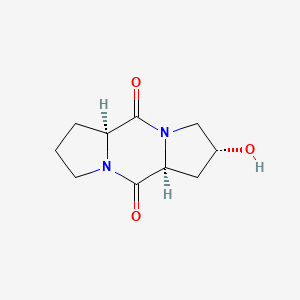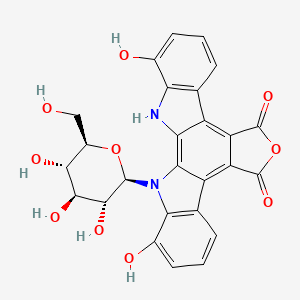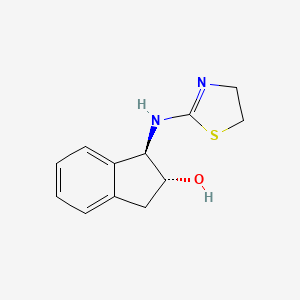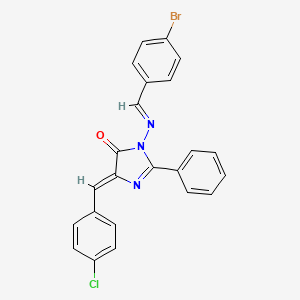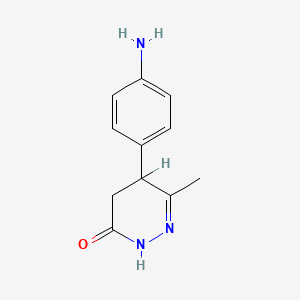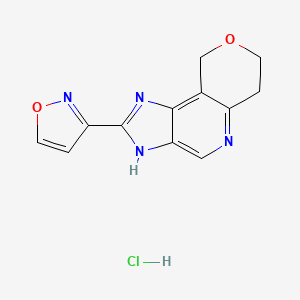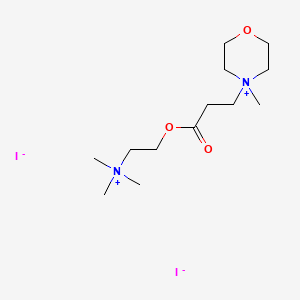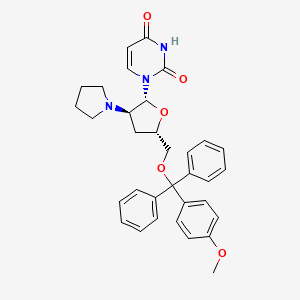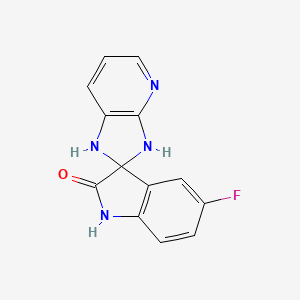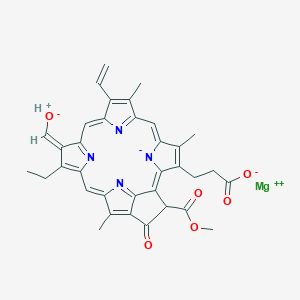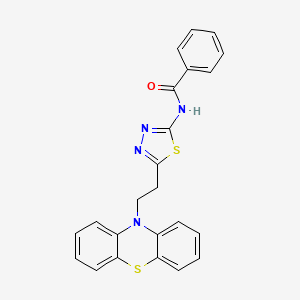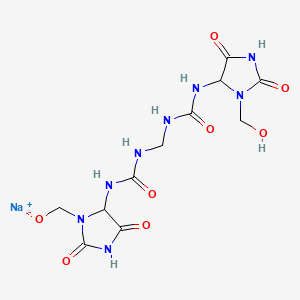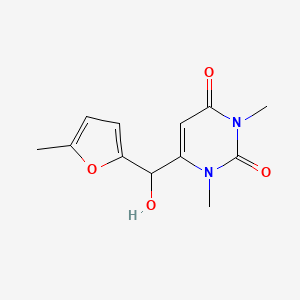
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil is a heterocyclic compound that features a uracil core substituted with a hydroxymethyl group on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil typically involves the condensation of 5-hydroxymethylfurfural with uracil derivatives. One common method involves the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural, followed by a condensation reaction with 3,3-Dimethyl-2-butanone . The optimal reaction conditions for this process include a temperature of 160°C for 120 minutes, yielding a significant amount of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as biomass-derived feedstocks and eco-friendly catalysts, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The furan ring can be hydrogenated under mild conditions to form tetrahydrofuran derivatives.
Substitution: The uracil core can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon or platinum oxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Products include 1,3-Dimethyl-5-((5-methylfuran-2-yl)formyl)uracil and 1,3-Dimethyl-5-((5-methylfuran-2-yl)carboxyl)uracil.
Reduction: Major products include tetrahydrofuran derivatives.
Substitution: Substituted uracil derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with similar reactivity and applications.
Furfural: A simpler furan compound used in various chemical processes.
Uniqueness
This compound is unique due to its combination of a uracil core and a furan ring, providing a versatile platform for chemical modifications and applications. Its structural features allow for diverse reactivity and potential biological activity, distinguishing it from other furan derivatives .
Propiedades
Número CAS |
134924-78-0 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
6-[hydroxy-(5-methylfuran-2-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O4/c1-7-4-5-9(18-7)11(16)8-6-10(15)14(3)12(17)13(8)2/h4-6,11,16H,1-3H3 |
Clave InChI |
TZVUTBSKPAZUAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=CC(=O)N(C(=O)N2C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


